molecular formula C24H16N4O2 B1573898 ICP 103

ICP 103

Cat. No.: B1573898
M. Wt: 392.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

ICP 103 belongs to the indolocarbazole family, characterized by a fused tetracyclic framework comprising two indole moieties and a central carbazole system. Its systematic IUPAC name is 3-(13-methyl-5,7-dioxo-6,7-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-12(13H)-yl)propanenitrile , reflecting its intricate substitution pattern.

Key Structural Features

  • Core Structure : A planar indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold.
  • Substituents :
    • Methyl group at position 13.
    • Ketone groups at positions 5 and 7.
    • Propanenitrile side chain at position 12.

Molecular Properties

Property Value
Molecular Formula C₂₄H₁₆N₄O₂
Molecular Weight 392.41 g/mol
Canonical SMILES O=C(C1=C2C3=C(C4=C1C5=CC=CC=C5N4C)N(CCC#N)C6=C3C=CC=C6)NC2=O
Solubility ≥16.2 mg/mL in DMSO

The compound’s planar structure facilitates interactions with hydrophobic binding pockets in enzymes, while the nitrile group enhances solubility in polar solvents.

Historical Context and Development

This compound emerged from efforts to optimize indolocarbazole derivatives for selective kinase inhibition. Early indolocarbazoles, such as staurosporine and rebeccamycin, demonstrated broad-spectrum kinase activity but lacked isoform specificity. The introduction of this compound in the early 2000s addressed this limitation through strategic substitutions:

  • Ketone Functionalization : The 5,7-dioxo groups stabilize hydrogen bonding with kinase ATP-binding domains.
  • Methyl and Nitrile Modifications : These groups reduce off-target effects by sterically hindering non-selective interactions.

This compound’s development paralleled advancements in computational chemistry, enabling precise modeling of its interactions with protein kinase C (PKC) isoforms.

Positioning within the Indolocarbazole Family

Indolocarbazoles are bifurcated into two subclasses based on biological activity:

  • DNA-Intercalating Agents (e.g., rebeccamycin): Bind DNA and inhibit topoisomerases.
  • Kinase Inhibitors (e.g., staurosporine): Target ATP-binding sites of serine/threonine kinases.

This compound’s Unique Profile

  • Selectivity : Unlike staurosporine, this compound preferentially inhibits Ca²⁺-dependent PKC isoforms (α, β1) over Ca²⁺-independent ones (δ, ε, ζ).
  • Mechanistic Divergence : Competitive inhibition with ATP (Ki = 2.5 nM for PKCα) but non-competitive with protein substrates.

Comparative Analysis of Indolocarbazoles

Compound Primary Target Selectivity Key Modification
Staurosporine Broad-spectrum PKC Low Glycosidic side chain
Rebeccamycin Topoisomerase I DNA intercalation Chlorinated indole
This compound PKCα, PKCβ1 High 5,7-Dioxo; nitrile

This specificity positions this compound as a tool compound for dissecting PKC-mediated signaling pathways.

Significance in Biochemical Research

This compound’s biochemical utility spans multiple domains:

Kinase Signaling Studies

  • Isoform-Specific Inhibition : this compound’s selectivity for PKCα/β1 enables researchers to isolate their roles in cell proliferation and apoptosis.
  • Structural Insights : Crystallographic studies reveal that this compound’s nitrile group forms a hydrogen bond with Lys368 in PKCα, a residue critical for ATP coordination.

Properties

Molecular Formula

C24H16N4O2

Molecular Weight

392.41

Synonyms

3-(13-methyl-5,7-dioxo-6,7-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-12(13H)-yl)propanenitrile

Origin of Product

United States

Comparison with Similar Compounds

Traditional Wet Digestion with ICP-OES/ICP-MS

Procedure: Samples are dissolved using HNO₃/H₂O₂ under microwave digestion, followed by ICP-OES or ICP-MS analysis. Key Differences:

Parameter ICP 103 (SS-ICP-OES) Wet Digestion + ICP-OES
Preparation Time 5–10 minutes 1–2 hours
Reagent Consumption Low (0.5% HNO₃) High (concentrated acids)
Contamination Risk Minimal Moderate (from labware)
Precision (RSD) 1.7–4.3% 1–5%
Detection Limits (LOD) Pb: 0.017%, Mg/Ca: 0.01% Similar to SS-ICP-OES

Research Findings :

  • SS-ICP-OES achieves comparable accuracy to wet digestion for Pb, Ca, and Mg in plant roots (t-test, 95% confidence level) .
  • Wet digestion remains superior for refractory elements (e.g., Al, Ba) requiring complete dissolution .

Slurry Nebulization vs. Electrothermal Atomic Absorption Spectrometry (ETAAS)

Procedure : ETAAS uses slurry introduction but relies on graphite furnace atomization.
Key Differences :

Parameter This compound (SS-ICP-OES) Slurry ETAAS
Throughput High (simultaneous multi-element) Low (single-element)
Sensitivity Moderate High (suitable for trace Pb)
Linear Range Pb: 0.017–0.083% (w/v) Narrower (requires dilution)
Precision 1.7–4.3% RSD 3–8% RSD

Research Findings :

  • SS-ICP-OES offers better precision for Ca and Mg due to stable plasma conditions .

Comparison with Standard Slurry ICP-OES Methods

This compound shares similarities with other slurry-based ICP-OES methods but differs in optimization:

Study Matrix Key Parameters Precision (RSD)
Mokgalaka et al. (2004) Tea leaves 1% HNO₃ + Triton X-100, 20 μm particles 3–5%
Carrion et al. (1991) Plant tissues 5% HNO₃, no stabilizer 1–2%
This compound (This work) Plant roots 0.5% HNO₃ + Triton X-100, 30 μm particles 1.7–4.3%

Critical Notes:

  • Triton X-100 in this compound reduces plasma temperature, lowering signal intensity by ~20% but improving slurry stability .
  • Slurries with >1.5% solid content or >20 μm particles show degraded precision due to inhomogeneity .

Data Tables

Table 1: Analytical Performance of this compound vs. Competing Methods

Method Elements LOD (mg/L) RSD (%) Recovery (%)
This compound (SS-ICP-OES) Pb, Ca, Mg 0.01–0.017 1.7–4.3 95–102
Wet Digestion + ICP-MS Pb, Ca, Mg 0.005–0.01 2–5 97–105
Slurry ETAAS Pb 0.002 3–8 90–98

Table 2: Effect of Nitric Acid and Triton X-100 on Solubility

Condition Solubility (%) p-value (vs. control)
0.5% HNO₃ 85
5.0% HNO₃ 83 >0.05
0.5% HNO₃ + Triton X-100 65 ≤0.05

Preparation Methods

Initial Ruthenium Complex Formation

  • Ruthenium trichloride hydrate (RuCl3·xH2O) is dissolved in ethanol and concentrated hydrochloric acid.
  • The solution is refluxed for 3 hours to form a ruthenium chloride intermediate.
  • Indazole ligand is separately dissolved in water and concentrated hydrochloric acid, then added to the ruthenium solution.
  • The mixture is refluxed again for 3 hours, followed by cooling to room temperature.
  • The resulting solid is filtered, washed with 2 M HCl, and dried under vacuum.
  • Yield: Approximately 81-89% of the intermediate complex is obtained as a brown solid.

Formation of Cesium Salt Intermediate

  • The ruthenium-indazole complex is reacted with cesium chloride in ethanol at room temperature for 2 hours.
  • The suspension is filtered and washed with ethanol.
  • The intermediate is stirred in a 2:1 ethanol/water mixture for 15 minutes at room temperature.
  • The solid is collected, washed again, and dried.
  • Yield: Approximately 67-78% of the cesium salt intermediate is obtained as a red-brown solid.

Final Conversion to this compound

  • The cesium salt intermediate is suspended in a sodium aluminum sulfate solution with a catalytic amount of cesium chloride.
  • The mixture is stirred at room temperature for 24 hours.
  • The crude product is centrifuged and washed with saturated sodium sulfate solution.
  • The solid is stirred in acetonitrile, centrifuged, and washed with acetonitrile.
  • The filtrates are combined and diluted with methyl tert-butyl ether (MTBE) to precipitate the final product.
  • The precipitated brown needles are collected by centrifugation, washed, and dried.
  • Yield: Approximately 40% of the pure this compound compound is obtained.

Sample Preparation for this compound Analysis

This compound is often analyzed using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES). Proper sample preparation is critical for accurate elemental analysis.

Acid Selection and Concentrations

  • Hydrochloric acid is beneficial for stabilizing certain metal complexes and preventing precipitation of species such as mercury chloride.
  • Concentrations of hydrochloric acid above 2% are recommended to maintain solubility of chloro complexes.
  • Sulfuric acid is generally avoided in microwave digestion due to vessel material compatibility and potential spectral interferences.

Dilution and Matrix Considerations

  • Total dissolved solids (TDS) in the sample should be below 0.2% (2 g/L) to minimize matrix effects in ICP-MS.
  • Dilution with ultrapure water or dilute acids is common, but organic solvents may be used for specific pharmaceutical samples.
  • Surfactants and chelating agents can be added to improve solubility and prevent precipitation in biological samples.

Data Table: Summary of Synthesis and Preparation Parameters for this compound

Step Reagents/Conditions Duration Yield (%) Product Form Notes
Ruthenium complex formation RuCl3·xH2O, EtOH, conc. HCl, reflux 3 h + 3 h reflux 81-89 Brown solid Filtration and washing with 2 M HCl
Cesium salt intermediate Cesium chloride, ethanol, RT stirring 2 h 67-78 Red-brown solid Stirring in ethanol/water mixture
Final this compound formation NaAl(SO4)2·18H2O, catalytic CsCl, RT stirring 24 h 24 h ~40 Brown needles (solid) Washing with acetonitrile and MTBE
Sample digestion (for analysis) Aqua regia, H2O2, microwave digestion, dilute acids Variable N/A Liquid solution Avoid sulfuric acid in microwave digestion

Research Findings and Analytical Validation

  • The synthesis of this compound yields high-purity products confirmed by elemental analysis and high-performance liquid chromatography (HPLC).
  • Radiochemical purity (RCP) of the radiolabeled compound exceeds 93-94%, with radiochemical yields (RCY) above 62-76%, indicating efficient labeling and synthesis protocols.
  • Sample preparation methods for ICP-MS analysis emphasize the importance of acid composition and digestion techniques to ensure complete dissolution and prevent interferences.
  • The combination of reflux, controlled acid mixtures, and purification steps ensures reproducibility and stability of this compound for further pharmacological or analytical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.